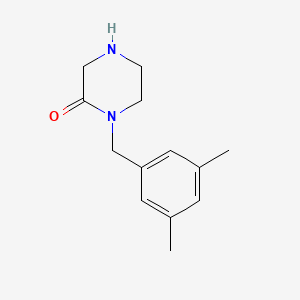

1-(3,5-Dimethylbenzyl)piperazin-2-one

CAS No.: 1177344-72-7

Cat. No.: VC8212729

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1177344-72-7 |

|---|---|

| Molecular Formula | C13H18N2O |

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | 1-[(3,5-dimethylphenyl)methyl]piperazin-2-one |

| Standard InChI | InChI=1S/C13H18N2O/c1-10-5-11(2)7-12(6-10)9-15-4-3-14-8-13(15)16/h5-7,14H,3-4,8-9H2,1-2H3 |

| Standard InChI Key | HMCLXFSYZUIAPP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)CN2CCNCC2=O)C |

| Canonical SMILES | CC1=CC(=CC(=C1)CN2CCNCC2=O)C |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 1-(3,5-Dimethylbenzyl)piperazin-2-one is C₁₃H₁₈N₂O, with a molecular weight of 218.30 g/mol. Its structure consists of a six-membered piperazine ring containing a ketone group at the 2-position and a 3,5-dimethylbenzyl substituent at the 1-position. The benzyl group introduces steric and electronic effects that influence reactivity and interactions with biological targets .

Structural Features

-

Piperazin-2-one core: A partially saturated diazine ring with a ketone oxygen at position 2, which enhances hydrogen-bonding potential.

-

3,5-Dimethylbenzyl substituent: The aromatic ring with methyl groups at positions 3 and 5 contributes to lipophilicity, potentially improving membrane permeability in biological systems.

-

Chirality: The compound may exhibit stereoisomerism depending on the substitution pattern of the piperazine ring.

Synthetic Methodologies

The synthesis of 1-(3,5-Dimethylbenzyl)piperazin-2-one can be inferred from patented routes for analogous piperazine derivatives. A two-step process involving condensation followed by reduction is commonly employed .

Step 1: Formation of 3,4-Dehydropiperazine-2-one

The initial step involves reacting a substituted ester with ethylenediamine. For example:

Reaction Conditions:

-

Solvent: Toluene or methanol

-

Temperature: 60–65°C

-

Catalysts: Acetic acid (to facilitate imine formation)

This step typically achieves yields of 60–70%, with purity optimized via recrystallization in hexane .

Step 2: Reduction to Piperazin-2-one

The dehydropiperazine intermediate is reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions:

Key Parameters:

Physicochemical Properties

While experimental data for 1-(3,5-Dimethylbenzyl)piperazin-2-one are scarce, properties can be extrapolated from structurally similar compounds:

Biological Activity and Mechanisms

Piperazin-2-one derivatives are known for their enzyme-modulating and receptor-binding activities. The 3,5-dimethylbenzyl group may enhance interactions with hydrophobic binding pockets in biological targets.

Putative Targets

-

GPCRs (G-Protein Coupled Receptors): The compound’s structure resembles ligands for serotonin (5-HT) and dopamine receptors.

-

Kinases: Piperazine derivatives often inhibit kinase activity by competing with ATP-binding sites.

-

Antimicrobial Activity: Methyl-substituted aromatic groups can disrupt bacterial cell membranes .

In Silico Predictions

Industrial and Pharmaceutical Applications

Drug Discovery

-

Intermediate in Antipsychotics: Piperazine derivatives are precursors to drugs like aripiprazole and quetiapine.

-

Anticancer Agents: Structural analogs inhibit topoisomerase II, a target in leukemia therapy .

Material Science

The compound’s rigid structure makes it a candidate for coordination polymers in catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume